molecular formula C20H28FN3O3 B593231 5-Fluoro-adb, (R)- CAS No. 1838134-16-9

5-Fluoro-adb, (R)-

Cat. No.: B593231
CAS No.: 1838134-16-9
M. Wt: 377.5 g/mol
InChI Key: PWEKNGSNNAKWBL-KRWDZBQOSA-N
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Description

Chemical Identity and Structure 5-Fluoro-ADB, (R)- (C₂₀H₂₈FN₃O₃, CAS 1838134-16-9), also known as (R)-5-Fluoro-MDMB-PINACA, is a synthetic cannabinoid (SC) characterized by a fluoropentyl side chain and a methyl 3,3-dimethylbutanoate moiety . Its stereochemistry (R-configuration) enhances binding affinity to cannabinoid receptors CB1 and CB2, making it a potent agonist .

Pharmacological Activity As a full CB1/CB2 agonist, (R)-5-Fluoro-ADB exhibits 300-fold higher potency than Δ⁹-THC . Preclinical studies demonstrate its pro-angiogenic effects in human brain microvascular endothelial cells (hBMECs), increasing cell viability (up to 5.4-fold at 1 μM), migration (via wound healing assays), and tube formation .

Toxicity and Legal Status
Despite its pharmacological effects, (R)-5-Fluoro-ADB is linked to severe toxicity, including psychosis, cardiorespiratory arrest, and death . Postmortem studies report blood concentrations <1 ng/mL, with adipose tissue accumulation (up to 7.95 ng/g) due to its lipophilicity . It is banned in Japan, the U.S., and other jurisdictions under controlled substance laws .

Biochemical Analysis

Biochemical Properties

“5-Fluoro-adb, ®-” plays a significant role in biochemical reactions. It interacts with the human cannabinoid CB1 and CB2 receptors . The nature of these interactions is primarily agonistic .

Cellular Effects

The effects of “5-Fluoro-adb, ®-” on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Adverse physiological and psychological effects have been associated with its use .

Biological Activity

5-Fluoro-ADB, also known as 5-fluoro MDMB-PINACA, is a synthetic cannabinoid that has garnered attention due to its potent biological activity and associated health risks. This article delves into the compound's biological effects, focusing on its interaction with human cells, particularly in the context of angiogenesis and receptor activation.

5-Fluoro-ADB is classified as a full agonist for the cannabinoid receptors CB1 and CB2, exhibiting a potency approximately 300 times greater than that of Δ9-tetrahydrocannabinol (THC) . Its chemical structure allows it to mimic the effects of natural cannabinoids, leading to significant physiological responses.

Effects on Human Cerebral Microvascular Endothelial Cells

Recent studies have investigated the effects of 5-Fluoro-ADB on human cerebral microvascular endothelial cells (HBMECs), revealing several critical findings:

  • Cell Viability and Proliferation : Treatment with 5-Fluoro-ADB significantly increased HBMEC viability across various concentrations. The MTT assay results indicated a notable rise in cell proliferation, with a P-value less than 0.0001 at concentrations ranging from 0.01 μM to 1 μM .
  • Angiogenic Factors : The compound enhanced the expression of angiogenic markers including ANG-1, ANG-2, and VEGF. The mRNA levels of these factors showed substantial increases, indicating a robust angiogenic response:
    • ANG-1: Up to 4.8-fold increase at 1 μM
    • ANG-2: Up to 3.2-fold increase at 1 μM
    • VEGF: Up to 5.4-fold increase at 1 μM .
  • Protein Expression : Western blot analysis demonstrated increased intracellular protein levels of Ser9-p-GSK-3β, ANG-1, ANG-2, and VEGF in response to treatment with 5-Fluoro-ADB at concentrations of 0.01 μM and 1 μM .

Summary of Findings

The following table summarizes key findings from studies on the biological activity of 5-Fluoro-ADB:

Parameter Concentration (μM) Fold Change / Effect Statistical Significance
Cell Viability (MTT Assay)0.01 - 1IncreasedP < 0.0001
ANG-1 mRNA Expression0.001 - 1Up to 4.8-foldP < 0.0001
ANG-2 mRNA Expression0.001 - 1Up to 3.2-foldP < 0.0001
VEGF mRNA Expression0.0001 - 1Up to 5.4-foldP < 0.0001
Protein Expression (Western Blot)0.01 - 1IncreasedSignificant

Toxicological Implications

The potent biological activity of 5-Fluoro-ADB raises concerns regarding its toxicological effects. Reports indicate that it has been associated with severe adverse effects, including hospitalizations and fatalities linked to its use . Analytical methods have been developed for its detection in blood samples, revealing average concentrations in postmortem cases that suggest potential contributions to fatal outcomes .

Case Studies

Several case studies highlight the implications of using synthetic cannabinoids like 5-Fluoro-ADB:

  • A study reported the presence of this compound in the blood of four deceased individuals, with concentrations ranging from 0.11 ng/mL to 1.92 ng/mL .
  • Another investigation analyzed blood samples from postmortem cases and found significant levels of both the parent compound and its metabolites, emphasizing the need for comprehensive toxicological screening when synthetic cannabinoids are suspected .

Q & A

Basic Research Questions

Q. What analytical techniques are validated for detecting and quantifying (R)-5-Fluoro-ADB in biological matrices?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, with optimized protocols for urine, blood, and postmortem tissues. Key steps include:

  • Sample preparation : Protein precipitation or solid-phase extraction (SPE) to minimize matrix effects .
  • Internal standards : Use deuterated analogs (e.g., 5-fluoro-AMB) to improve quantification accuracy .
  • Validation parameters : Report limits of detection (LOD: ~0.1 ng/mL) and quantification (LOQ: ~0.5 ng/mL) in validated studies .
    • Challenges : Cross-reactivity with structurally similar synthetic cannabinoids requires high-resolution MS for specificity .

Q. How is the stereochemical configuration of (R)-5-Fluoro-ADB confirmed in synthesized samples?

  • Methodology :

  • Chiral chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers .
  • Nuclear Magnetic Resonance (NMR) : Compare chemical shifts and coupling constants with reference standards to confirm the (R)-configuration .
  • Optical rotation : Measure specific rotation ([α]D) and match with published data for enantiomeric purity .

Advanced Research Questions

Q. What experimental designs are recommended to assess the proliferative and angiogenic effects of (R)-5-Fluoro-ADB in vitro?

  • Protocol :

  • Cell models : Human cerebral microvascular endothelial cells (hBMECs) for blood-brain barrier relevance .
  • Dose-response : Treat cells with 0.1–10 µM (R)-5-Fluoro-ADB for 24–72 hours to evaluate cytotoxicity (via MTT assay) and angiogenesis (via tube formation assay) .
  • Molecular endpoints : Quantify mRNA/protein levels of VEGF and Angiopoietins using qPCR and ELISA .
    • Key finding : (R)-5-Fluoro-ADB at 1 µM increases VEGF expression by 2.5-fold, suggesting pro-angiogenic potential in cerebral tissues .

Q. How do toxicokinetic properties of (R)-5-Fluoro-ADB explain its association with fatalities?

  • Data analysis :

  • Postmortem distribution : Highest concentrations are found in adipose tissue (mean: 12.3 ng/g) due to lipophilicity, followed by liver (8.7 ng/g) .
  • Metabolism : Major metabolites include hydroxylated and carboxylated derivatives, detected via LC-Q-TOFMS .
  • Mechanism : Full agonism at CB1 receptors (EC50: 0.5 nM) induces severe CNS depression and cardiotoxicity .
    • Contradictions : Discrepancies in reported lethal doses (0.5–2 mg/kg in humans) may reflect variability in metabolite activity or polydrug use .

Q. How should researchers address contradictions in potency data for (R)-5-Fluoro-ADB across studies?

  • Resolution strategies :

  • Assay standardization : Compare in vitro CB1 receptor binding assays (e.g., GTPγS vs. cAMP inhibition) to identify assay-specific biases .
  • Species differences : Note that rodent models may underestimate human toxicity due to metabolic variations .
  • Contextual factors : Account for postmortem redistribution in forensic studies vs. controlled in vitro conditions .

Q. Methodological Considerations

  • Quality control : Use IRB-approved protocols for human sample collection and storage at −20°C to prevent degradation .
  • Data reporting : Follow FINER criteria (Feasible, Novel, Ethical, Relevant) to frame research questions and avoid redundancy .
  • Replicability : Publish raw LC-MS/MS chromatograms and cell viability curves to enable cross-validation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Structure & Key Moieties CB1/CB2 Affinity Key Effects Toxicity Profile Legal Status (Examples)
(R)-5-Fluoro-ADB Fluoropentyl, methyl ester Full agonist (CB1 > CB2) Pro-angiogenic (↑ VEGF, ANG-1/2); ↑ hBMEC viability/migration Severe neurotoxicity; fatalities Banned (Japan, U.S., EU)
MAB-CHMINACA Cyclohexylmethyl, primary amine Full agonist Synergistic toxicity with 5-Fluoro-ADB; higher tissue stability Liver/kidney accumulation (25–1,200 ng/g) Controlled (U.S., EU)
XLR-11 Fluoropentyl, tetramethylcyclopropane Partial agonist ↑ Angiogenesis/migration (hBMECs); lower potency vs. 5-Fluoro-ADB Cardiotoxicity; fewer fatalities Banned (U.S.)
HU-210 Dimethylheptyl Full agonist (CB1) Neurogenic effects (↑ cerebellar granule cell proliferation) Cognitive impairment Schedule I (U.S.)
5F-AMB Fluoropentyl, valinate methyl ester Full agonist Retrograde amnesia; impaired driving Lower tissue persistence Controlled (U.S., Japan)

Key Contrasts

Receptor Activation and Potency

  • (R)-5-Fluoro-ADB and MAB-CHMINACA are full CB1/CB2 agonists, but MAB-CHMINACA’s cyclohexylmethyl group enhances metabolic stability, leading to higher postmortem tissue concentrations (e.g., liver: 1,200 ng/g vs. 5-Fluoro-ADB’s 7.95 ng/g in adipose tissue) .
  • XLR-11 and HU-210 show partial agonism or CB1 selectivity, resulting in milder angiogenic and neurotoxic effects .

Angiogenic vs. Anti-Proliferative Effects

  • (R)-5-Fluoro-ADB increases hBMEC viability (up to 5.4-fold at 1 μM) and migration (P < 0.0001 at 0.1 μM) via VEGF/ANG-1 pathways .
  • In contrast, CB83 (a structurally distinct SC) reduces viability in HT-29 colorectal cancer cells, highlighting cell-type-dependent effects .

Toxicokinetics and Metabolites

  • (R)-5-Fluoro-ADB’s ester hydrolysis metabolite is a key biomarker in blood (detected in 90% of postmortem cases), while MAB-CHMINACA’s primary amine group resists hydrolysis, enhancing detectability .
  • 5F-AMB is associated with retrograde amnesia in drivers, whereas (R)-5-Fluoro-ADB causes acute psychosis and memory loss .

Legal and Forensic Relevance

  • (R)-5-Fluoro-ADB is frequently co-detected with MMB-FUBINACA in herbal blends, complicating toxicological assessments .
  • MAB-CHMINACA’s hydrophilicity facilitates renal excretion, unlike 5-Fluoro-ADB’s adipose retention .

Table 2: Postmortem Toxicological Data

Compound Blood Concentration (ng/mL) Tissue Concentration (ng/g) Metabolite Marker
(R)-5-Fluoro-ADB <1 (peripheral), up to 2.2 Adipose: 7.95; Brain: 1.90 Ester hydrolysis metabolite
MAB-CHMINACA 6.05–10.6 (whole blood) Liver: 1,200; Kidney: 250 M1/M2 metabolites

Properties

IUPAC Name

methyl (2R)-2-[[1-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28FN3O3/c1-20(2,3)17(19(26)27-4)22-18(25)16-14-10-6-7-11-15(14)24(23-16)13-9-5-8-12-21/h6-7,10-11,17H,5,8-9,12-13H2,1-4H3,(H,22,25)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEKNGSNNAKWBL-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347698
Record name (R)-5-Fluoro-ABD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1838134-16-9
Record name 5-Fluoro-adb, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1838134169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-5-Fluoro-ABD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-FLUORO-ADB, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99T2ZS2C9R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-(Phenylamino)quinolin-2(1h)-one
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5-Fluoro-adb, (R)-
4-(Phenylamino)quinolin-2(1h)-one
4-(Phenylamino)quinolin-2(1h)-one
5-Fluoro-adb, (R)-
4-(Phenylamino)quinolin-2(1h)-one
5-Fluoro-adb, (R)-
4-(Phenylamino)quinolin-2(1h)-one
4-(Phenylamino)quinolin-2(1h)-one
5-Fluoro-adb, (R)-
4-(Phenylamino)quinolin-2(1h)-one
4-(Phenylamino)quinolin-2(1h)-one
5-Fluoro-adb, (R)-
4-(Phenylamino)quinolin-2(1h)-one
5-Fluoro-adb, (R)-

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